{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid

Data Scarcity Literature Review Procurement Risk

Standard arylboronic acids often fail to provide the electronic or coordinating effects needed for novel catalyst design or targeted drug synthesis. This compound features a β-dimethylaminoethyl chain at the para position, enabling hypothesis-driven research into intramolecular N→B interactions and pH-responsive behavior. - **Structural differentiation:** The basic amine group may alter pKa and binding geometry versus unsubstituted or α-substituted analogs. - **Research application:** Ideal for testing SAR in enzyme inhibition or developing stimuli-responsive hydrogels. - **Supply advantage:** Available for immediate procurement from BenchChem with standard lead times.

Molecular Formula C10H16BNO2
Molecular Weight 193.05
CAS No. 950739-39-6
Cat. No. B3314232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid
CAS950739-39-6
Molecular FormulaC10H16BNO2
Molecular Weight193.05
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CCN(C)C)(O)O
InChIInChI=1S/C10H16BNO2/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14/h3-6,13-14H,7-8H2,1-2H3
InChIKeyLTURQCADKXWUMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Dimethylamino)ethyl]phenyl boronic acid: Properties & Procurement


{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid (CAS 950739-39-6) is an arylboronic acid derivative with the molecular formula C10H16BNO2 and a molecular weight of 193.05 g/mol . This compound belongs to the broader class of substituted phenylboronic acids, which are primarily recognized for their utility in Suzuki-Miyaura cross-coupling reactions [1]. A review of current scientific literature and authoritative databases reveals a significant gap: there are no identified peer-reviewed research articles, patents, or public technical datasheets that provide quantitative, comparator-based evidence for this specific compound. Consequently, a procurement decision must rely on its structural definition and inferred class-level properties, rather than on empirically verified performance metrics.

1
Workflow Exploratory synthesis and ligand design requiring para-β-aminoethyl substitution
2
Selection Logic Structure-driven hypothesis testing; no pre-existing quantitative performance data available
3
Procurement Context Commercial availability at research-grade purity for unique building-block needs

4-[2-(Dimethylamino)ethyl]phenyl boronic acid: Substitution Limitations


The assumption that all arylboronic acids are interchangeable for a given synthetic or biological application is fundamentally flawed. The presence of the basic 4-(2-(dimethylamino)ethyl) substituent on the phenyl ring is predicted to significantly alter key properties such as aqueous solubility, electronic effects on the boron center, and potential for intramolecular N→B coordination [1]. These factors directly influence reaction kinetics, catalyst compatibility, and yields in cross-coupling reactions, as well as binding affinity and selectivity in biological contexts. However, it must be explicitly stated that, despite this strong rationale for differentiation, no quantitative, comparator-based evidence was found in the accessible literature to confirm or measure the magnitude of this effect for this specific compound relative to its closest analogs (e.g., unsubstituted phenylboronic acid, 4-(dimethylamino)phenylboronic acid, or meta-substituted isomers). Therefore, while generic substitution is scientifically unsound, the precise advantage of this compound remains unverified by public data.

Isomer mismatch
Positional isomers (alpha-amine, meta-substitution) may alter N-B distance, solubility, and Lewis acidity; direct property transfer is not expected.
Unverified advantage
No quantitative comparator studies exist to confirm whether this derivative offers improved coupling efficiency or binding vs. common analogs.

4-[2-(Dimethylamino)ethyl]phenyl boronic acid: Differentiation Evidence


Lack of Published Quantitative Data

An extensive search of primary research papers, patents, and authoritative databases (excluding the prohibited vendor sites) failed to identify any studies that include 4-[2-(dimethylamino)ethyl]phenyl boronic acid (CAS 950739-39-6) in a comparative, quantitative analysis. The compound is not listed in activity tables for major enzyme targets like serine-β-lactamases [1] or fatty acid amide hydrolase (FAAH) [2] where other arylboronic acids are well-documented. Similarly, no synthetic methodology papers report isolated yields for Suzuki-Miyaura couplings employing this specific boronic acid. This absence of data is the primary differentiator: it lacks the empirical validation that is available for many of its close structural analogs.

Literature data gap
Data to verify
0 peer-reviewed studies with quantitative data vs. numerous studies for 4-(dimethylamino)phenylboronic acid
Procurement requires in-house validation; no pre-existing performance benchmarks available.
Class-level inference only; treat as unvalidated building block.
Data Scarcity Literature Review Procurement Risk

Structural Distinction from Analogs

The closest commercially available analogs differ in the position of the dimethylamino group or the length of the alkyl linker. For example, (4-(1-(dimethylamino)ethyl)phenyl)boronic acid (CAS 1142944-79-3) has the amine on the α-carbon, while 3-[1-(dimethylamino)ethyl]phenylboronic acid (CAS 1287753-36-9) has a meta-substitution pattern . The target compound (CAS 950739-39-6) features a para-substituted β-aminoethyl group. While no direct comparative data exists, it can be inferred from the broader class of aminoboronic acids that the N-B distance, steric bulk, and electronic effects will differ substantially, impacting properties like Lewis acidity and solubility [1]. This structural nuance is the only verifiable basis for selection at this time.

Structural isomer distinction
Class-level inference
Target: para, β-amine (C-C-N chain) Analogs: para, α-amine; meta, α-amine
Only verifiable basis for selection is structural uniqueness; pKa and reactivity differences are predicted but unquantified.
Choose based on geometric/electronic design hypothesis.
Structural Analog Physicochemical Properties Suzuki-Miyaura Coupling

Commercial Purity & Availability

As of this analysis, the primary verifiable data point for this compound comes from commercial supplier listings. The compound is offered by multiple vendors with a standard purity specification of 95% [REFS-1, REFS-2]. This is comparable to the purity offered for its analog, (3-[1-(dimethylamino)ethyl]phenyl)boronic acid [1]. No vendor provides additional analytical characterization (e.g., NMR, HPLC traces) or stability data in their public documentation. The differentiation is therefore not based on superior quality, but on the availability of this specific substitution pattern from commercial sources, which may be the deciding factor for researchers requiring this exact building block.

Commercial purity
Cross-study comparable
Min. 95%
Comparable purity to isomer analog; availability of this specific substitution pattern may drive procurement.
Supplier COA should be reviewed; no additional analytical data publicly provided.
Commercial Sourcing Purity Specification Procurement

4-[2-(Dimethylamino)ethyl]phenyl boronic acid: Application Scenarios


Bifunctional Ligand & Catalyst Synthesis

In projects aimed at developing new ligands for catalysis or metal-organic frameworks (MOFs), the specific geometry of the 4-(2-(dimethylamino)ethyl) group may be crucial. Researchers might hypothesize that the β-amino group can engage in intramolecular N→B coordination or serve as a secondary binding site for metal ions, potentially altering the reactivity or stability of the resulting complex in a way that an α- or meta-substituted analog cannot [1]. Procurement is justified for this exploratory, structure-driven hypothesis testing.

Lead Optimization: Precise Amine Spacing

In a drug discovery program targeting an enzyme with a well-defined active site, the distance and orientation of a basic amine group relative to the boronic acid warhead can be critical for binding. If computational docking or structure-activity relationship (SAR) analysis suggests a need for a para-substituted phenyl ring with a β-aminoethyl chain, this specific compound is the appropriate building block for synthesis and testing. While no prior activity data exists for this compound, its unique structure aligns with a specific design hypothesis that cannot be tested with other commercially available analogs [1].

Stimuli-Responsive & pH-Sensitive Materials

The boronic acid group is known to form reversible covalent bonds with diols, while the tertiary amine can undergo protonation/deprotonation. The combination of these two functional groups in a single molecule suggests potential utility in designing materials that respond to changes in pH or glucose concentration. The specific para-β-aminoethyl substitution pattern is predicted to influence the pKa of both the boronic acid and the amine, as well as the dynamics of any intramolecular interactions [1]. Procuring this compound is a necessary first step in investigating these unverified but plausible material properties.

Application
Selection Property
Validation Focus
Bifunctional ligand / MOF synthesis
para-β-aminoethyl geometry for intramolecular N→B or metal coordination
Verify complexation behavior and stability vs. α- or meta-isomers
Lead optimization: amine spacing
Defined amine-to-boronic acid distance and orientation
Test SAR hypothesis; compare binding or reactivity with positional analogs
Stimuli-responsive materials
Dual boronic acid/tertiary amine functionality for pH or diol sensitivity
Evaluate pKa modulation and dynamic covalent behavior in polymer or gel systems
All applications require experimental verification; no pre-validated performance data exist for this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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